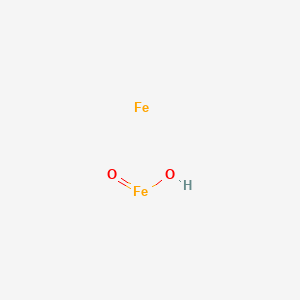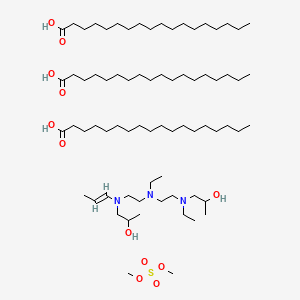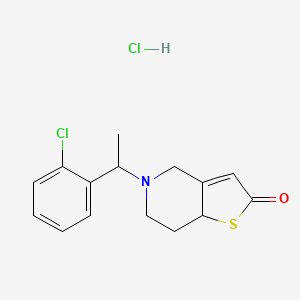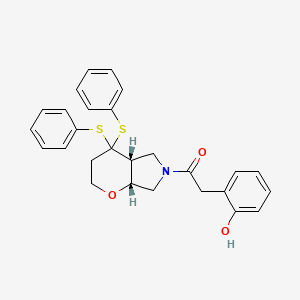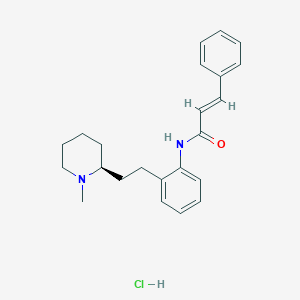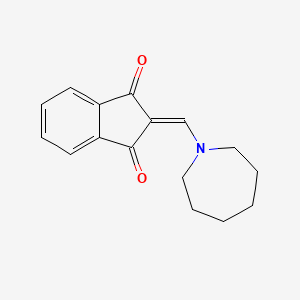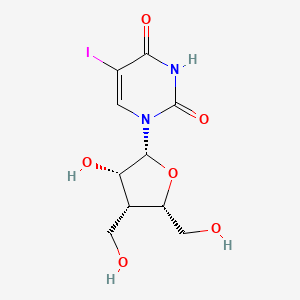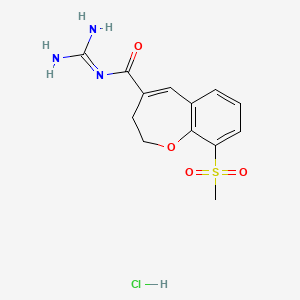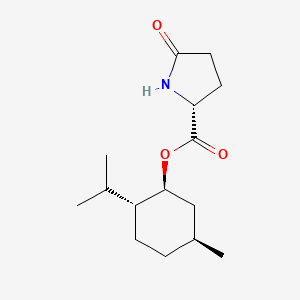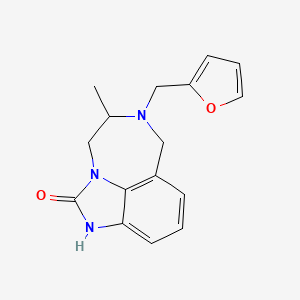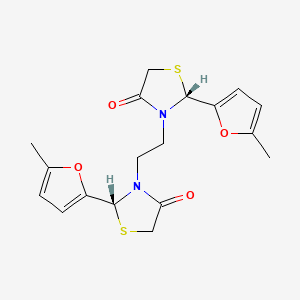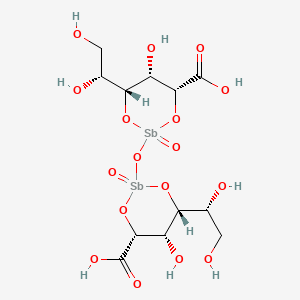
Stibogluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
Preparation Methods
The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:
- Dissolving sodium gluconate in water.
- Adding antimonous chloride to the solution.
- Maintaining the temperature between 28°C and 48°C.
- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.
- Stirring and then lowering the temperature to between 20°C and 36°C.
- Adding methanol to crystallize the product.
- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .
Chemical Reactions Analysis
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).
Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.
Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.
Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium stibogluconate has several scientific research applications:
Medicine: It is primarily used to treat leishmaniasis.
Chemistry: The compound is studied for its redox properties and interactions with other chemical species.
Mechanism of Action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .
Comparison with Similar Compounds
Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.
Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .
Properties
CAS No. |
100817-46-7 |
|---|---|
Molecular Formula |
C12H20O17Sb2 |
Molecular Weight |
679.80 g/mol |
IUPAC Name |
(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |
InChI Key |
PFOYFBYIHCVQGB-XCCFGPONSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


